N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Overview
Description
N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as FMOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOTA is a thioacetamide derivative that contains an oxadiazole ring and a fluorophenyl group.
Scientific Research Applications
N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been studied extensively for its potential applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of N-(2-fluorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One area of research is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. In addition, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability. Lastly, the investigation of the potential use of this compound in combination with other drugs could lead to the development of more effective therapies for various diseases.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c1-11-5-4-6-12(9-11)16-20-21-17(23-16)24-10-15(22)19-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONQLGCVUBTFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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